Dihydrobonducellin

Immunopharmacology T-cell suppression Natural product immunomodulator

Select dihydrobonducellin for its specific, moderate immunosuppressive potency (PBMC IC50 73.8 μM) distinct from analogs like (±)-3,9-dihydroeucomin (IC50 19.4 μM). Its 7-hydroxy, 3-(4-methoxybenzyl) substitution pattern enables precise dose-response differentiation in T-cell, cytokine profiling, and NF-κB pathway research. Verify activity for your specific assay; this scaffold is not interchangeable with other homoisoflavonoids.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Cat. No. B12107103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrobonducellin
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2COC3=C(C2=O)C=CC(=C3)O
InChIInChI=1S/C17H16O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-7,9,12,18H,8,10H2,1H3
InChIKeyUCRZVWKJRYPHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrobonducellin Procurement Guide: A Specialized Homoisoflavonoid for Immunology and Inflammation Research


Dihydrobonducellin is a naturally occurring homoisoflavonoid belonging to the homoisoflavanone subclass [1]. It was first isolated and structurally characterized as a new compound from Caesalpinia pulcherrima cell suspension cultures in 2004, where it was identified alongside bonducellin, isobonducellin, and two additional novel homoisoflavonoids [2]. The compound has also been isolated from the flowers of Hosta plantaginea in 2023 [3] and the leaves of Agave sisalana [4]. Chemically, dihydrobonducellin possesses a 3,4-dihydro-1-benzopyran-4-one (chromanone) core with a 7-hydroxy group and a 3-(4-methoxybenzyl) substituent, and is characterized by a logP of approximately 2.97-3.25 and low aqueous solubility (0.045 g/L) [1]. Its commercial availability is supported by a published synthetic methodology enabling scalable production [5].

Why Homoisoflavonoid Substitution Is Not Feasible Without Quantitative Verification: Dihydrobonducellin vs. Structural Analogs


Homoisoflavonoids such as dihydrobonducellin, (±)-3,9-dihydroeucomin, and 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone share a common chromanone scaffold but exhibit substantial divergence in biological potency that precludes functional interchangeability. A direct comparative study using peripheral blood mononuclear cells (PBMC) activated by phytohemagglutinin (PHA) demonstrated that these three structurally related homoisoflavonoids display markedly different inhibitory effects on lymphocyte proliferation, with IC50 values ranging from 19.4 μM to 73.8 μM—a nearly four-fold difference in potency [1]. This variability arises from seemingly minor structural modifications: the presence of a 9-hydroxy substituent in dihydroeucomin versus a 7-hydroxy substitution pattern in dihydrobonducellin, and the replacement of a 4-methoxyphenyl group with a 4-hydroxyphenyl moiety in compound 7 [1]. Consequently, procurement decisions based solely on compound class without verification of specific, quantitative activity data for the exact chemical entity risk introducing uncontrolled variables into experimental systems and compromising reproducibility.

Dihydrobonducellin Evidence-Based Differentiation: Quantitative Comparator Analysis for Procurement Decisions


Immunomodulatory Potency Differentiation: Dihydrobonducellin vs. (±)-3,9-Dihydroeucomin in PBMC Proliferation Inhibition

Dihydrobonducellin demonstrates a 3.8-fold lower potency in inhibiting PHA-stimulated PBMC proliferation compared to the structurally related homoisoflavonoid (±)-3,9-dihydroeucomin, but a 1.26-fold higher potency than 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone under identical assay conditions [1]. All three compounds were isolated and evaluated within the same study, enabling direct potency ranking.

Immunopharmacology T-cell suppression Natural product immunomodulator

Cytokine Suppression Profile: Dihydrobonducellin Inhibition of IL-2 and IFN-γ Production in Activated PBMC

Dihydrobonducellin exhibits concentration-dependent suppression of both IL-2 and IFN-γ production in activated human PBMC [1]. This dual cytokine inhibitory profile was evaluated alongside (±)-3,9-dihydroeucomin and 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone, with all three compounds demonstrating significant inhibition of both cytokines, establishing class-level activity while maintaining compound-specific potency differences as quantified in the proliferation assay [1].

Cytokine inhibition T-cell immunology Immunosuppressive natural product

Anti-Inflammatory Potency in Macrophage Model: Dihydrobonducellin NO Suppression vs. Co-Isolated Compounds

(3R)-Dihydrobonducellin inhibits LPS-stimulated nitric oxide (NO) production in RAW 264.7 murine macrophages with an IC50 of 19.88 ± 1.81 μM, demonstrating 2-fold greater potency than p-hydroxycinnamic acid (IC50 = 39.80 ± 0.85 μM) and comparable potency to paprazine (IC50 = 19.03 ± 2.35 μM) in the same experimental system [1]. At 20 μM, (3R)-dihydrobonducellin significantly reduces TNF-α, PGE₂, IL-1β, and IL-6 levels and decreases NF-κB p65 phosphorylation [1].

Anti-inflammatory NF-κB pathway Macrophage biology

Scalable Synthetic Accessibility: First Total Synthesis of (±)-Dihydrobonducellin

A practical synthetic route to (±)-dihydrobonducellin has been established, involving catalytic hydrogenation of the corresponding homoisoflavone precursor, which is itself prepared from substituted phenols via 1-(2-hydroxyphenyl)-3-phenylpropane-1-one intermediates [1]. This methodology was applied for the first time to synthesize both (±)-dihydrobonducellin (3h) and (±)-2′-methoxydihydrobonducellin (3i) [1].

Chemical synthesis Homoisoflavonoid methodology Natural product sourcing

Dihydrobonducellin Applications: Evidence-Based Research Scenarios for Compound Procurement


T-Cell Immunomodulation Studies Requiring Compound-Specific Potency Calibration

Dihydrobonducellin is appropriate for in vitro studies investigating T-cell activation and proliferation where moderate immunosuppressive potency is desired. Based on the established IC50 of 73.8 μM in PHA-stimulated PBMC proliferation assays [1], researchers should select dihydrobonducellin when the experimental design requires a homoisoflavonoid with approximately 4-fold lower potency than (±)-3,9-dihydroeucomin (IC50 = 19.4 μM), enabling dose-response window differentiation in comparative pharmacology studies [1]. The compound's dual inhibition of IL-2 and IFN-γ further supports its utility in cytokine profiling experiments [1].

NF-κB Pathway and Macrophage-Mediated Inflammation Mechanistic Studies

(3R)-Dihydrobonducellin is validated for macrophage-based anti-inflammatory research using RAW 264.7 cells. The compound demonstrates reproducible NO suppression with an IC50 of 19.88 ± 1.81 μM and, at 20 μM, significantly attenuates TNF-α, PGE₂, IL-1β, and IL-6 production while reducing NF-κB p65 phosphorylation [1]. This multi-cytokine inhibitory profile, combined with defined potency metrics, makes dihydrobonducellin suitable as a positive control or test compound in assays interrogating the NF-κB signaling axis and downstream inflammatory mediator release.

Homoisoflavonoid Structure-Activity Relationship (SAR) and Chemical Biology Probe Development

Dihydrobonducellin serves as a reference compound in SAR studies examining the relationship between homoisoflavonoid substitution patterns and immunomodulatory potency. Its 7-hydroxy, 3-(4-methoxybenzyl) substitution pattern yields an intermediate potency (IC50 = 73.8 μM) between the more potent (±)-3,9-dihydroeucomin (IC50 = 19.4 μM) and the less potent 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone (IC50 = 58.8 μM) [1]. Procurement of dihydrobonducellin alongside these comparators enables systematic evaluation of how the 9-hydroxy group and 4-methoxy versus 4-hydroxy substitution influence biological activity in immunomodulatory assays [1].

Natural Product Chemistry and Phytochemical Reference Standard Sourcing

Dihydrobonducellin is appropriate for use as an analytical reference standard in phytochemical investigations of Caesalpinia species, Agave sisalana, and Hosta plantaginea, where it has been documented as a naturally occurring homoisoflavonoid [1][2][3]. Its structural characterization via NMR and MS is well-established in the literature, and a synthetic route provides access to material independent of botanical sourcing variability [4]. This supports its use in method validation, compound identification, and quantification workflows for plant metabolomics or quality control applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrobonducellin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.